molecular formula C7H11NO2 B13681263 4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid

4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B13681263
M. Wt: 141.17 g/mol
InChI Key: YHRBJUYWYRBRMU-UHFFFAOYSA-N
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Description

(1S,2R,4S,5R)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic amino acid derivative known for its unique structural properties. This compound is characterized by a bicyclo[3.1.0]hexane core, which imparts significant rigidity and conformational constraints, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4S,5R)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction is catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives .

Industrial Production Methods

Industrial production methods for this compound are less documented, but the principles of photochemistry and cycloaddition reactions are likely employed on a larger scale. The use of photochemistry to access new building blocks via [2 + 2] cycloaddition is a notable strategy .

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4S,5R)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of amines or alcohols.

    Substitution: Commonly involves nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the bicyclo[3.1.0]hexane core, which can be further functionalized for specific applications.

Scientific Research Applications

(1S,2R,4S,5R)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The compound acts as a metabotropic glutamate receptor antagonist. It binds to the amino terminal domain of the human metabotropic 2 glutamate receptor, inhibiting its activity. This interaction is crucial for its antidepressant-like effects, as demonstrated in various in vivo studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,2R,4S,5R)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid apart is its specific configuration and the presence of an amino group, which significantly influences its chemical reactivity and biological activity. Its rigid bicyclic structure also contributes to its unique properties compared to other similar compounds.

Properties

IUPAC Name

4-aminobicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-6-2-5(7(9)10)3-1-4(3)6/h3-6H,1-2,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRBJUYWYRBRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(CC2C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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